N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
Overview
Description
NIBR17 is a pan class I phosphoinositide 3-kinase inhibitor. It inhibits phosphoinositide 3-kinase alpha, phosphoinositide 3-kinase beta, phosphoinositide 3-kinase gamma, and phosphoinositide 3-kinase delta with IC50 values of 1 nanomolar, 9.2 nanomolar, 9 nanomolar, and 20 nanomolar respectively . This compound is primarily used in scientific research for its ability to inhibit the phosphoinositide 3-kinase pathway, which is involved in various cellular processes such as growth, proliferation, and survival .
Scientific Research Applications
NIBR17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of phosphoinositide 3-kinase inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, where the phosphoinositide 3-kinase pathway is often dysregulated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the phosphoinositide 3-kinase pathway .
Mechanism of Action
Biochemical Pathways
The inhibition of PI3K by NIBR-17 primarily affects the PI3K/Akt/mTOR pathway. This pathway is crucial for many cellular processes, including cell cycle progression, growth, and survival. By inhibiting PI3K, NIBR-17 prevents the activation of Akt, a key player in promoting cell survival and growth. This, in turn, inhibits mTOR, a central regulator of cell growth and proliferation .
Pharmacokinetics
It is known that the compound has suitable pharmacokinetic properties for in vivo studies
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by NIBR-17 leads to a decrease in cell growth and proliferation. This makes NIBR-17 a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase 4 (DPP-4), influencing its activity . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
The effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Additionally, it can modulate the expression of various genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with DPP-4 leads to enzyme inhibition, which has downstream effects on glucose metabolism . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that it remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine vary with dosage. Low doses have been found to be beneficial in modulating metabolic pathways without significant adverse effects. Higher doses can lead to toxicity and adverse effects, such as liver damage and altered metabolic functions . Threshold effects have been observed, indicating a narrow therapeutic window for this compound.
Metabolic Pathways
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which influences its cellular uptake and distribution . These interactions can affect its localization and accumulation within different tissues.
Subcellular Localization
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can exert its biochemical effects. Targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles . These localization patterns are crucial for its activity and function within cells.
Preparation Methods
The synthesis of NIBR17 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for NIBR17 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity .
Chemical Reactions Analysis
NIBR17 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NIBR17 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Comparison with Similar Compounds
NIBR17 is unique in its ability to inhibit all class I phosphoinositide 3-kinase isoforms with high potency. Similar compounds include:
LY294002: A phosphoinositide 3-kinase inhibitor with lower potency compared to NIBR17.
Wortmannin: Another phosphoinositide 3-kinase inhibitor, but with a different chemical structure and mechanism of action.
Pilaralisib: An orally available phosphoinositide 3-kinase inhibitor used in clinical trials for cancer treatment .
NIBR17 stands out due to its high potency and broad-spectrum inhibition of class I phosphoinositide 3-kinase isoforms, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYTIOLZIKUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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